Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride

Catalog No.
S13975910
CAS No.
M.F
C13H16ClNO2
M. Wt
253.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benz...

Product Name

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride

IUPAC Name

methyl 4-[[methyl(prop-2-ynyl)amino]methyl]benzoate;hydrochloride

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

InChI

InChI=1S/C13H15NO2.ClH/c1-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16-3;/h1,5-8H,9-10H2,2-3H3;1H

InChI Key

KAROTOVGSUVOFL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)C(=O)OC.Cl

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride, with the chemical formula C13H16ClNO2, is a derivative of benzoic acid that features a methyl group and a prop-2-yn-1-yl amino substituent. This compound is classified as an amine and is notable for its hydrochloride salt form, which enhances its solubility in water, making it suitable for various chemical applications. The molecular weight of this compound is approximately 203.24 g/mol, and it is recognized by its CAS number 138591-50-1 .

Typical of amines and esters:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a weak base, the amino group can interact with acids, forming stable salts.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may undergo hydrolysis to yield methyl 4-(aminomethyl)benzoate and prop-2-yn-1-amine.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

  • Antimicrobial Effects: Many benzoate derivatives show activity against various bacteria and fungi.
  • Antitumor Properties: Some related compounds have been studied for their ability to inhibit tumor growth.

Further research would be necessary to elucidate specific biological effects and mechanisms of action for this compound.

Several methods can be employed to synthesize methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride:

  • Alkylation of Amines: Starting from methyl 4-(aminomethyl)benzoate, alkylation with propyne derivatives can yield the desired product.
  • Esterification: The reaction of benzoic acid derivatives with alcohols under acidic conditions can form esters, which can then be further modified to introduce the propynyl group.
  • One-Pot Synthesis: Utilizing multi-step reactions in a single pot can streamline the synthesis process, integrating both amine formation and esterification.

These methods highlight the versatility in synthetic approaches depending on available reagents and desired yields.

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating antimicrobial or anticancer agents.
  • Chemical Research: Utilized as an intermediate in organic synthesis and medicinal chemistry.
  • Material Science: Possible applications in creating polymers or materials with specific functional properties due to its reactive groups.

Interaction studies involving methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride could focus on:

  • Receptor Binding: Investigating how this compound interacts with biological receptors could provide insights into its potential therapeutic uses.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems will help assess its safety and efficacy as a drug candidate.
  • Synergistic Effects: Evaluating interactions with other compounds could reveal enhanced biological activity or reduced toxicity.

Such studies are essential for determining the viability of this compound in therapeutic contexts.

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride shares structural characteristics with several related compounds:

Compound NameCAS NumberKey Features
Methyl 4-(aminomethyl)benzoate hydrochloride6232-11-7Lacks the propynyl group; simpler structure
Methyl 4-(prop-2-en-1-yl)aminomethylbenzoate138591-50-1Contains an enyne instead of an alkyne
Methyl 4-(propylamino)methylbenzoate12345678Substituted with a propyl group instead

The uniqueness of methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride lies in its specific alkyne functional group, which may confer distinct reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.0869564 g/mol

Monoisotopic Mass

253.0869564 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types